molecular formula C14H13ClN2O4S B6394904 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid CAS No. 1261892-52-7

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6394904
CAS No.: 1261892-52-7
M. Wt: 340.8 g/mol
InChI Key: COLBBULFJYNRBW-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids This compound is characterized by the presence of a chloro group, a dimethylsulfamoylphenyl group, and an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid typically involves multiple steps, including the introduction of the chloro group, the formation of the dimethylsulfamoylphenyl group, and the incorporation of the isonicotinic acid moiety. One common synthetic route involves the use of N-hydroxyphthalimide and cobalt acetylacetonate as catalysts to generate benzoic acid, followed by substitution reactions with chlorine gas to produce 3,5-dichlorobenzoic acid. Subsequent steps include methyl substitution using Grignard reagents and nitro-substitution with nitric acid under the catalytic action of concentrated sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors, controlled temperature conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas for halogenation, Grignard reagents for methylation, and concentrated sulfuric acid for catalytic nitro-substitution. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .

Major Products Formed

Major products formed from these reactions include 3,5-dichlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, and 2-nitro-3-methyl-5-chlorobenzoic acid, which are intermediates in the synthesis of the final compound .

Scientific Research Applications

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)isonicotinic acid include other isonicotinic acid derivatives and chloro-substituted aromatic compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-5-[3-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)10-5-3-4-9(6-10)12-8-16-13(15)7-11(12)14(18)19/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLBBULFJYNRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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